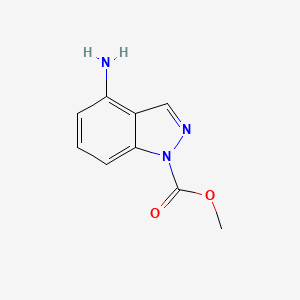

methyl 4-amino-1H-indazole-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-4-2-3-7(10)6(8)5-11-12/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUKTYPOFBOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621831 | |

| Record name | Methyl 4-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581812-76-2 | |

| Record name | Methyl 4-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 4 Amino 1h Indazole 1 Carboxylate and Its Derivatives

Established Synthetic Routes for Indazole Core Formation

The construction of the indazole nucleus is the foundational step in synthesizing the target molecule and its derivatives. A common and effective strategy for preparing 4-aminoindazoles involves the initial synthesis of a 4-nitro-1H-indazole precursor, which is subsequently reduced to the desired 4-amino derivative. researchgate.net This nitro-amino conversion is a well-established transformation in organic synthesis. organic-chemistry.org

A typical route to 4-nitro-1H-indazole begins with a starting material like 2-methyl-3-nitroaniline, which undergoes diazotization to facilitate the cyclization and formation of the indazole ring. The reduction of the nitro group to an amine is then commonly achieved using reagents such as anhydrous stannous chloride (SnCl₂) in an alcohol solvent. researchgate.net

Metal-Catalyzed Cyclization and Annulation Approaches

Transition-metal catalysis is a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. nih.govresearchgate.net Various metals, including palladium (Pd), cobalt (Co), silver (Ag), and copper (Cu), have been employed to catalyze the formation of the indazole ring through C-H activation and annulation sequences. nih.govresearchgate.net

Rhodium(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. researchgate.netnih.gov Similarly, cobalt-catalyzed C-H bond functionalization and addition to aldehydes, followed by in situ cyclization, allows for the one-step assembly of N-aryl-2H-indazoles.

Silver(I)-mediated intramolecular oxidative C-H amination is another effective method for constructing a variety of 1H-indazoles, including those with ester functionalities. nih.gov Palladium-catalyzed reactions are also prevalent, such as the benzannulation of 4-bromopyrazoles with internal alkynes to yield substituted 1H-indazoles. nih.gov

Table 1: Examples of Metal-Catalyzed Indazole Synthesis

| Catalyst/Reagent | Starting Material | Product Type | Yield | Reference |

|---|---|---|---|---|

| [Cp*Fe(CO)₂]₂ / CO | ortho-Nitro-ketoxime | 1H-Indazole | 40-85% | semanticscholar.org |

| Rh(III) | Aldehyde phenylhydrazone | 1H-Indazole | Moderate to High | researchgate.netnih.gov |

| Ag(I) | Hydrazone | 3-Substituted 1H-Indazole | Good | nih.gov |

| Pd(OAc)₂ / P(tBu)₃·HBF₄ | 4-Bromopyrazole and Alkyne | 1H-Indazole | Moderate to Good | nih.gov |

Amide Coupling Techniques

Amide coupling reactions are integral to the synthesis of indazole derivatives, particularly for creating indazole-3-carboxamides. These methods typically involve the coupling of an indazole carboxylic acid with a variety of amines. For instance, 1H-indazole-3-carboxylic acid can be coupled with substituted aryl or aliphatic amines using standard coupling agents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)ethyl-carbodiimide (EDC·HCl) in a suitable solvent such as N,N-Dimethylformamide (DMF). This approach has been used to generate libraries of novel indazole-3-carboxamide derivatives.

Condensation Reactions

Classic and practical syntheses of the indazole core often rely on condensation reactions. A widely used method involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). researchgate.net The use of O-methyloxime derivatives of these aldehydes in condensation with hydrazine is particularly effective as it suppresses the competing Wolf-Kishner reduction, leading to higher yields of the desired indazole product. The reaction of substituted salicylaldehydes with hydrazine hydrochloride can also yield 1H-indazoles. researchgate.net

Another route involves the reaction of 2-halobenzonitriles with hydrazine derivatives. For example, 3-aminoindazoles can be prepared from the condensation of 2,6-dichlorobenzonitrile (B3417380) with hydrazine hydrate. chemrxiv.org This reaction can proceed through two plausible pathways: an initial SNAr reaction followed by intramolecular cyclization, or an initial attack on the cyano group followed by cyclization. chemrxiv.org

Intramolecular Amination Reactions

Intramolecular amination is a key strategy for forming the N-N or N-C bond to close the pyrazole (B372694) ring of the indazole system. These reactions can be promoted by various catalysts or reagents. A ligand-free, palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov

Another approach involves the treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine, which facilitates a direct aryl C-H amination to form the indazole ring in a metal-free process. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can also achieve this transformation with good functional group compatibility. nih.gov

Electrochemical Synthesis Methods

Electrochemical methods represent a modern and sustainable approach to synthesizing indazoles and their derivatives, often avoiding the need for metal catalysts or chemical oxidants. researchgate.netnih.gov The selective electrochemical synthesis of 1H-indazoles and their N-oxides can be achieved, with the outcome often determined by the choice of cathode material. researchgate.netnih.gov For instance, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, which can be valuable intermediates for further functionalization. researchgate.netnih.gov

Functionalization and Derivatization Strategies for Indazole Scaffolds

Once the 4-amino-1H-indazole core is synthesized, the final step towards the target molecule is the introduction of the methyl carboxylate group at the N-1 position. The functionalization of the indazole scaffold is a well-explored area, with various methods available for introducing substituents at different positions. nih.gov

The N-1 position of the indazole ring is nucleophilic and can be functionalized through reactions with appropriate electrophiles. For the synthesis of methyl 4-amino-1H-indazole-1-carboxylate, this would involve a reaction with a reagent like methyl chloroformate or a related carbonyl-containing electrophile. The regioselectivity of N-alkylation or N-acylation (N-1 vs. N-2) can often be controlled by the reaction conditions.

Beyond N-1 functionalization, the indazole ring can be further modified. For example, C-H functionalization strategies allow for the direct introduction of aryl, sulfonyl, or other groups onto the benzene (B151609) or pyrazole portion of the scaffold, enabling the creation of a diverse range of derivatives. nih.gov Indazole N-oxides, synthesized electrochemically, are also versatile intermediates that can undergo various C-H functionalization reactions. researchgate.netnih.gov

Table 2: Key Compounds in Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 2-Methyl-3-nitroaniline | Starting material for 4-nitro-1H-indazole |

| 4-Nitro-1H-indazole | Key intermediate |

| 4-Amino-1H-indazole | Direct precursor to the final product |

| o-Fluorobenzaldehyde | Starting material for condensation route |

| Aldehyde phenylhydrazone | Precursor for metal-catalyzed cyclization |

| 1H-Indazole-3-carboxylic acid | Starting material for amide coupling |

Regioselective Substitution and Functional Group Introduction

Regioselectivity is a critical aspect in the synthesis of substituted indazoles, as the indazole ring possesses two reactive nitrogen atoms (N1 and N2). The selective functionalization at either of these positions, as well as on the benzene ring, is crucial for determining the final structure and properties of the molecule.

A key strategy for the synthesis of 4-amino-1H-indazole derivatives involves the regioselective nitration of the indazole core, followed by reduction. For instance, the synthesis of 4-nitroindazole ribonucleosides has been achieved with high regioselectivity. The N1-regioisomers are typically formed under thermodynamic control, for example, through a fusion reaction or a prolonged Silyl Hilbert-Johnson glycosylation, while the N2-isomer is favored under kinetic control. nih.gov Subsequent catalytic hydrogenation of the 4-nitro group provides the corresponding 4-amino derivative. nih.gov This two-step process of nitration and reduction is a common method for introducing an amino group at the C4 position of the indazole ring.

The introduction of other functional groups can also be achieved with high regioselectivity. For example, direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. nih.gov However, specific reaction conditions can favor one isomer over the other. For instance, in the synthesis of 1-aryl-1H-indazoles, the choice of base and solvent can direct the regioselectivity of the N-arylation. nih.gov

The functionalization of the indazole ring can also be directed by existing substituents. For example, a rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes allows for the synthesis of a variety of substituted 2H-indazoles. The regioselectivity of this reaction can be controlled by both electronic and steric effects of the substituents on the azobenzene. acs.org

The following table summarizes different approaches to achieve regioselective synthesis in indazole derivatives.

| Reaction Type | Key Features | Regioselectivity | Ref |

| Glycosylation of 4-nitroindazole | Thermodynamic control (fusion reaction, long reaction time) | N1-isomer favored | nih.gov |

| Glycosylation of 4-nitroindazole | Kinetic control (Silyl Hilbert-Johnson, short reaction time) | N2-isomer favored | nih.gov |

| C-H Functionalization | Rh(III)-catalyzed reaction of azobenzenes and aldehydes | Controlled by electronic and steric effects | acs.org |

| N-Arylation | Suzuki-Miyaura coupling of bromo-indazoles with boronic acids | Depends on catalyst and reaction conditions | nih.gov |

N-Protection and Deprotection Strategies (e.g., Boc Protection)

The amino group in 4-amino-1H-indazole is a reactive nucleophile that can interfere with subsequent reactions, such as the introduction of a carboxylate group at the N1 position. Therefore, protection of the amino group is a crucial step in the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

The protection of the amino group is typically carried out by reacting the 4-amino-1H-indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction yields the N-Boc protected intermediate, tert-butyl (1H-indazol-4-yl)carbamate. A general procedure for the N-tert-butyloxycarbonylation of amines involves the use of Boc₂O in the presence of a catalytic amount of a mild catalyst, or simply a base in an appropriate solvent. organic-chemistry.org

Once the amino group is protected, the carboxylate group can be introduced at the N1 position. After the desired modifications are made to the molecule, the Boc group can be removed (deprotected) by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to regenerate the free amino group. organic-chemistry.org

The protection and deprotection of functional groups are fundamental steps in organic synthesis, allowing for the selective transformation of multifunctional molecules. mdpi.com

The table below outlines the general steps for Boc protection and deprotection.

| Step | Reagents and Conditions | Purpose | Ref |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, DMAP), Solvent (e.g., THF, Dichloromethane) | To protect the reactive amino group | organic-chemistry.org |

| Deprotection | Strong acid (e.g., Trifluoroacetic acid, Hydrochloric acid), Solvent (e.g., Dichloromethane, Dioxane) | To remove the Boc protecting group and regenerate the free amine | organic-chemistry.org |

Molecular Hybridization Approaches in Synthesis

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov The goal of this approach is to create new chemical entities with improved biological activity, enhanced selectivity, or a dual mode of action. The indazole scaffold is a common component in molecular hybridization due to its diverse pharmacological properties. nih.govnih.gov

In the context of this compound, the core structure can be considered a versatile building block for the synthesis of molecular hybrids. The amino group at the C4 position and the carboxylate at the N1 position provide convenient handles for attaching other molecular fragments.

For example, a series of 1H-indazole-3-amine derivatives have been synthesized using a molecular hybridization strategy. nih.gov In this work, the 1H-indazole-3-amine core was coupled with various substituted aromatic moieties to generate a library of hybrid compounds that were evaluated for their antitumor activity. nih.gov Similarly, other studies have explored the synthesis of indazole-based hybrids by linking the indazole core to other heterocyclic systems or pharmacophores. nih.gov The synthesis of these hybrids often involves standard coupling reactions, such as amide bond formation or Suzuki coupling, to connect the different molecular components. nih.gov

The general principle of molecular hybridization is illustrated in the table below.

| Component A | Component B | Linking Strategy | Resulting Hybrid | Potential Advantage | Ref |

| Indazole Scaffold (e.g., 4-amino-1H-indazole) | Bioactive Moiety (e.g., another heterocycle, pharmacophore) | Covalent bond formation (e.g., amide, ether, C-C bond) | Indazole-based hybrid molecule | Improved efficacy, dual action, reduced side effects | nih.govnih.gov |

Precursor Synthesis and Intermediate Utilization

The synthesis of this compound relies on the availability of key precursors and the efficient utilization of synthetic intermediates. A common precursor for the synthesis of 4-amino-1H-indazole is 4-nitro-1H-indazole. This precursor can be synthesized through the nitration of 1H-indazole. The nitro group can then be reduced to an amino group, as previously discussed.

The synthesis of substituted 3-aminoindazoles has been achieved through a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters, followed by a cascade of reactions. organic-chemistry.org While this method yields 3-aminoindazoles, similar strategies could potentially be adapted for the synthesis of 4-aminoindazole precursors.

Once 4-amino-1H-indazole is obtained, it serves as a key intermediate. As mentioned in the N-protection section, the amino group is typically protected before further functionalization. The resulting N-Boc-4-amino-1H-indazole is another crucial intermediate.

The introduction of the methyl carboxylate group at the N1 position can be achieved by reacting the N-Boc protected intermediate with methyl chloroformate or a similar reagent. Alternatively, a more general approach for the N1-acylation of indazoles involves an electrochemical method where the indazole is reduced to the indazole anion, which then reacts with an acid anhydride. organic-chemistry.org

The synthesis of various substituted methyl 1H-indazole-3-carboxylates has been reported via a silver(I)-mediated intramolecular oxidative C-H bond amination, showcasing another route to functionalized indazole carboxylates. nih.gov

A summary of key precursors and intermediates is provided in the table below.

| Precursor/Intermediate | Synthetic Route | Role in the Synthesis | Ref |

| 4-Nitro-1H-indazole | Nitration of 1H-indazole | Precursor to 4-amino-1H-indazole | nih.gov |

| 4-Amino-1H-indazole | Reduction of 4-nitro-1H-indazole | Key intermediate with a free amino group | nih.gov |

| tert-Butyl (1H-indazol-4-yl)carbamate | Boc protection of 4-amino-1H-indazole | Intermediate with a protected amino group, ready for N1-functionalization | organic-chemistry.org |

| Methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate | Multi-step synthesis involving coupling reactions | A related compound whose synthesis provides insights into functionalizing the indazole core | researchgate.net |

Structural Characterization Techniques for Indazole Compounds

Spectroscopic Analysis Methods

Spectroscopy is fundamental to molecular characterization, using the interaction of electromagnetic radiation with the sample to reveal structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For methyl 4-amino-1H-indazole-1-carboxylate, ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the carboxylate group. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, while the splitting patterns (spin-spin coupling) would reveal the connectivity between neighboring protons, confirming their relative positions on the indazole ring.

¹³C NMR: This analysis would detect all unique carbon atoms. The spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts would help confirm the fusion of the benzene (B151609) and pyrazole (B372694) rings characteristic of the indazole core.

2D NMR Techniques: Advanced experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and definitively establish the molecule's connectivity, confirming the 4-amino and 1-carboxylate substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key functional groups. These would include:

N-H stretching vibrations from the 4-amino group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

C=O stretching from the methyl carboxylate group, which presents as a strong, sharp absorption band around 1700-1725 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic indazole ring, appearing in the 1450-1620 cm⁻¹ region.

C-N and C-O stretching bands at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues. While experimental data is not publicly available, predicted collision cross-section (CCS) values have been calculated for various adducts of this compound. CCS is a measure of an ion's size and shape in the gas phase and is an emerging parameter in compound identification.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.07675 | 138.0 |

| [M+Na]⁺ | 214.05869 | 148.4 |

| [M-H]⁻ | 190.06219 | 139.3 |

| [M+NH₄]⁺ | 209.10329 | 157.0 |

| [M+K]⁺ | 230.03263 | 145.1 |

X-ray Crystallography and Solid-State Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information by mapping the precise atomic positions in three-dimensional space.

Molecular Conformation and Intermolecular Interactions

The crystallographic data would reveal the molecule's exact conformation, including bond lengths, bond angles, and torsion angles. For instance, it would establish the planarity of the indazole ring system and the orientation of the methyl carboxylate and amino substituents relative to the ring. Analysis of the crystal structure would also identify various non-covalent intermolecular interactions, such as van der Waals forces and potential π–π stacking between the aromatic rings of adjacent molecules, which are crucial for stabilizing the crystal lattice.

Biological Activity Studies of Methyl 4 Amino 1h Indazole 1 Carboxylate Derivatives Non Clinical/in Vitro

Anticancer and Antiproliferative Activities

The core structure of indazole is a recognized component in several FDA-approved small molecule anticancer drugs. nih.gov Research into derivatives of methyl 4-amino-1H-indazole-1-carboxylate has revealed significant anticancer and antiproliferative properties across a range of cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth, suppress colony formation, and trigger cell death pathways. nih.gov

A key mechanism behind the anticancer activity of many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation. Overexpression or mutation of kinases like FMS-like tyrosine kinase-3 (FLT3) is a known risk factor in diseases such as acute myeloid leukemia (AML). nih.gov

Studies have identified specific amino-indazole scaffolds designed to target the "DFG-out" inactive conformation of kinases. nih.gov This approach has led to the development of potent inhibitors with high selectivity.

FLT3, PDGFRα, and Kit Inhibition : A series of 3-amino-1H-indazol-6-yl-benzamides were shown to be spectrum-selective inhibitors of FLT3, platelet-derived growth factor receptor alpha (PDGFRα), and Kit. nih.gov Certain compounds in this class exhibit potent activity, with half-maximal effective concentrations (EC₅₀) in the single-digit nanomolar range against these kinases, as well as against the T674M gatekeeper mutant of PDGFRα. nih.gov

PAK1 Inhibition : In an effort to find inhibitors for p21-activated kinase 1 (PAK1), a target associated with tumor progression, a fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as a promising scaffold. nih.gov The representative compound, 30l , demonstrated excellent potency with a half-maximal inhibitory concentration (IC₅₀) of 9.8 nM against the PAK1 enzyme and showed high selectivity when tested against a panel of 29 other kinases. nih.gov

Table 1: Kinase Inhibition Profile of Indazole Derivatives

The antiproliferative efficacy of this compound derivatives has been quantified in vitro using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. These studies have been conducted across a diverse panel of human cancer cell lines.

Novel N-phenylindazole based diarylureas showed good potency with IC₅₀ values ranging from 0.4 to 50 μM in cell lines such as murine metastatic breast cancer (4T1), murine glioblastoma (GL261), and human triple-negative breast cancer (MDA-MB-231). researchgate.net Another series of (E)-3,5-dimethoxystyryl-1H-indazole derivatives also displayed potent growth inhibitory activity; for instance, compound 2f had IC₅₀ values between 0.23 and 1.15 μM against several cancer cell lines. nih.gov Furthermore, certain 1H-indazole-3-amine derivatives, like compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing greater selectivity compared to normal cells. nih.govmdpi.com Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have also been identified with significant antiproliferative activity against ovarian (A2780) and lung (A549) carcinoma cell lines, with IC₅₀ values in the low micromolar range. researchgate.netnih.gov

Table 2: Selected IC₅₀ Values for Indazole Derivatives Against Human Cancer Cell Lines

Indazole derivatives can exert their antiproliferative effects by interfering with the cell cycle and inducing apoptosis (programmed cell death).

Apoptosis Induction : Treatment of 4T1 breast cancer cells with the indazole derivative 2f was found to dose-dependently promote apoptosis. nih.gov Similarly, compound 6o induced apoptosis in K562 leukemia cells in a concentration-dependent manner; treatment with 10, 12, and 14 μM of the compound resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively. nih.gov Other 3-amino-N-phenyl-1H-indazole-1-carboxamides have also been confirmed to trigger apoptosis in a dose-dependent fashion. researchgate.net

Cell Cycle Arrest : The most active compounds from a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, 10d and 10e , were shown to cause a block in the G0-G1 phase of the cell cycle. nih.gov This arrest prevents cells from progressing towards DNA replication and division.

The pro-apoptotic and cell cycle arrest activities of indazole derivatives are underpinned by their ability to modulate key intracellular signaling pathways.

Bcl-2 Family Pathway : The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. The pro-apoptotic effects of compound 2f were linked to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Compound 6o was also confirmed to affect apoptosis by potentially inhibiting Bcl-2 family members, as demonstrated by Western blot analysis showing a decrease in Bcl-2 and an increase in Bax protein expression. nih.govmdpi.com

p53/MDM2 Pathway : The tumor suppressor protein p53 and its negative regulator MDM2 form a critical pathway controlling cell fate. Compound 6o was suggested to exert its effects, in part, by modulating the p53/MDM2 pathway. nih.govmdpi.com

A crucial aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a precursor to metastasis. cellbiolabs.com In vitro assays, such as the Boyden chamber assay, are used to assess the invasive properties of cells by measuring their ability to move through a membrane coated with an extracellular matrix layer. sigmaaldrich.com

Studies have shown that the indazole derivative 2f can suppress the migration and invasion of the 4T1 breast cancer cell line. nih.gov

Another class, 1H-indazole-3-carboxamide derivatives, was developed as potent and selective PAK1 inhibitors. nih.gov The lead compound 30l from this series significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells, an effect associated with the downregulation of the transcription factor Snail, a key regulator of metastatic processes. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the amino acid tryptophan. nih.gov Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing kynurenine (B1673888), which impairs T-cell function. nih.gov Therefore, inhibiting IDO1 has emerged as a significant strategy in cancer immunotherapy. nih.gov

Several indazole-based scaffolds have been investigated as IDO1 inhibitors.

4,6-Substituted-1H-Indazoles : A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for IDO1 inhibitory activity. researchgate.netnih.gov Compound 35 from this series was the most potent, displaying an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in a HeLa cell-based assay. researchgate.netnih.gov This compound also significantly decreased the expression of IDO1 induced by interferon-gamma. nih.gov

N′-Hydroxyindazolecarboximidamides : This class of compounds was also designed and synthesized for IDO1 inhibition, with some members showing moderate inhibitory activity in both tryptophan depletion and kynurenine production assays. mdpi.com

Structural Requirements : Research has highlighted the importance of the indazole N-H bond for activity. An N-methylated indazole compound failed to inhibit IDO1, suggesting that the hydrogen bond donor capability of the indazole nitrogen is critical for binding to the enzyme's active site. mdpi.com

Table 3: IDO1 Inhibition Profile of Indazole Derivatives

Antimicrobial Activities

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities, showing efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy

The antibacterial potential of N-methyl-3-aryl indazole derivatives has been evaluated against several bacterial strains. In one study, a series of these compounds (5a-5j) were tested for their in vitro activity. researchgate.net The results indicated that many of these derivatives possess moderate to good antibacterial properties. researchgate.net

For example, compounds 5i , 5f , and 5a showed significant activity against Xanthomonas campestris, with zones of inhibition measuring 2.3 cm, 2.2 cm, and 2.1 cm, respectively. researchgate.net These were comparable to the standard antibiotic, streptomycin, which had a zone of inhibition of 2.8 cm. researchgate.net Against Bacillus megaterium, compounds 5j , 5a , and 5h were particularly effective, producing inhibition zones of 1.6 cm, 1.5 cm, and 1.2 cm. researchgate.net Furthermore, compounds 5j and 5a also displayed good activity against Escherichia coli, with inhibition zones of 1.6 cm and 1.5 cm, respectively. researchgate.net

The minimum inhibitory concentration (MIC) was also determined for the most active compounds. For Xanthomonas campestris, compounds 5a , 5f , and 5i had an MIC of 50 µL. researchgate.net

The table below summarizes the antibacterial activity of selected N-methyl-3-aryl indazole derivatives.

| Compound | Xanthomonas campestris (Zone of Inhibition) | Bacillus megaterium (Zone of Inhibition) | Escherichia coli (Zone of Inhibition) |

| 5a | 2.1 cm | 1.5 cm | 1.5 cm |

| 5f | 2.2 cm | Not specified | Not specified |

| 5h | Not specified | 1.2 cm | Not specified |

| 5i | 2.3 cm | Not specified | Not specified |

| 5j | Not specified | 1.6 cm | 1.6 cm |

| Streptomycin (Standard) | 2.8 cm | 3.7 cm | 3.9 cm |

Antifungal Efficacy

The antifungal properties of indazole derivatives have also been a focus of research, particularly against opportunistic fungal pathogens like Candida species. A series of N-methyl-3-aryl indazoles (5a-5j) were screened for their activity against Candida albicans. researchgate.net Compounds 5b , 5c , and 5d were found to be moderately active, with zones of inhibition of 1.6 cm, 1.5 cm, and 1.5 cm, respectively, compared to the 3.8 cm zone of inhibition for the standard, streptomycin. researchgate.net The minimum inhibitory concentration (MIC) for compounds 5b and 5d was 75 µL, while for compound 5c , it was 100 µL. researchgate.net

In another study, a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were evaluated for their antifungal potential. mdpi.com One analog, 12j , which has a 5-bromo substitution on the indazole ring, demonstrated significant in vitro activity against a range of fungal cultures, including various Candida and Aspergillus species. mdpi.com

The table below presents the antifungal activity of selected N-methyl-3-aryl indazole derivatives against Candida albicans.

| Compound | Zone of Inhibition | Minimum Inhibitory Concentration (MIC) |

| 5b | 1.6 cm | 75 µL |

| 5c | 1.5 cm | 100 µL |

| 5d | 1.5 cm | 75 µL |

| Streptomycin (Standard) | 3.8 cm | Not specified |

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. rsc.org Imidazole-containing compounds have shown promise in this area, and research has extended to related heterocyclic structures like indazoles. rsc.org

Studies have explored various derivatives for their potential to inhibit the growth of Mycobacterium tuberculosis. For instance, a series of 4-methyl-7-substituted coumarin (B35378) hybrids were screened for their anti-tubercular properties. It was found that the presence of electron-withdrawing groups tended to enhance the anti-tubercular activity of these compounds. In another study, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases were tested against the H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. The parent compound showed promising activity against both strains at concentrations of 5.5 µg/mL and 11 µg/mL, respectively.

While direct studies on this compound derivatives were not found in the provided search results, the activity of structurally related heterocyclic compounds suggests that the indazole scaffold could be a valuable starting point for the development of new anti-tubercular drugs.

Antiviral Activities (e.g., Anti-HIV)

The indazole nucleus is recognized as a pharmacologically important scaffold that has been incorporated into compounds with a wide range of biological activities, including antiviral and anti-HIV properties. biomolther.org

Research into pyrazole-based compounds, which are structurally related to indazoles, has led to the discovery of inhibitors of HIV-1 replication. One study focused on the chemical expansion of pyrazole (B372694) derivatives, leading to the identification of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate. This compound was found to be a non-toxic, dose-dependent inhibitor of HIV-1 replication and was noted to operate through a mechanism distinct from the main classes of existing anti-HIV drugs, which is significant in the context of viral resistance.

While direct evidence for the anti-HIV activity of this compound derivatives is not detailed in the provided search results, the proven efficacy of structurally similar pyrazole derivatives suggests that the 4-amino-indazole scaffold is a promising area for the exploration of new antiviral agents.

Anti-inflammatory Activities

Indazole-containing compounds have been identified as having significant anti-inflammatory properties, with some derivatives being developed as non-steroidal anti-inflammatory drugs (NSAIDs). biomolther.org The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators.

In one study, indazole and its derivatives, including 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated marked anti-inflammatory activity. These compounds showed a concentration-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. They also inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). For instance, at a concentration of 250 μM, all tested indazoles showed over 70% inhibition of IL-1β activity. The IC50 values for the inhibition of IL-1β were 120.59 μM for indazole, 220.46 μM for 5-aminoindazole, and 100.75 μM for 6-nitroindazole.

Computational studies have also supported the anti-inflammatory potential of 1H-indazole analogs. Molecular docking and molecular dynamics simulations have shown that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibit significant binding to the COX-2 enzyme. Other research has identified novel imidazole (B134444) derivatives that exhibit anti-inflammatory effects through the inhibition of p38 MAP kinase. One such compound, AA6, showed a considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM.

The following table summarizes the in vitro anti-inflammatory activity of selected indazole derivatives.

| Compound | Target | IC50 Value |

| Indazole | IL-1β Inhibition | 120.59 μM |

| 5-Aminoindazole | IL-1β Inhibition | 220.46 μM |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 μM |

| Dexamethasone (Standard) | IL-1β Inhibition | 102.23 μM |

| AA6 (Imidazole derivative) | p38 MAP Kinase Inhibition | 403.57 ± 6.35 nM |

| Adezmapimod (Standard) | p38 MAP Kinase Inhibition | 222.44 ± 5.98 nM |

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key area of investigation for indazole derivatives.

One study synthesized a series of seventeen indazole derivatives and evaluated their potential to inhibit cholinesterase. nih.govmonash.edu Among these, compound 4q was identified as a potent and selective inhibitor of butyrylcholinesterase (BChE). nih.govmonash.edu Molecular docking simulations suggested that its interaction with BChE is mediated by both hydrophobic and polar interactions. nih.govmonash.edu

Another research effort focused on indazole-based thiadiazole-bearing thiazolidinone hybrids. mdpi.com These compounds demonstrated a range of inhibitory activities against both AChE and BChE. mdpi.com Specifically, IC₅₀ values for AChE inhibition ranged from 0.86 ± 0.33 μM to 26.73 ± 0.84 μM, while for BChE, the range was 0.89 ± 0.12 μM to 27.08 ± 0.19 μM. mdpi.com Compounds 1 , 9 , and 14 from this series were particularly active against both enzymes. mdpi.com Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring, such as para-CF₃, ortho-OH, para-F, meta-Cl, -NO₂, and para-chloro groups, significantly influence the inhibitory potential. mdpi.com

Furthermore, a separate study on indole-based thiadiazole derivatives also showed potent inhibition of both AChE and BChE, with IC₅₀ values ranging from 0.17 ± 0.05 to 33.10 ± 0.6 μM for AChE and 0.30 ± 0.1 to 37.60 ± 0.6 μM for BChE. nih.gov

Table 1: Anticholinesterase Activity of Selected Indazole Derivatives

Receptor Modulation and Agonist/Antagonist Activities

Indazole derivatives have been evaluated for their ability to modulate various receptors, demonstrating a range of agonist and antagonist activities.

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR84, GPR120, GPR40, 5-HT3)

GPR120: An indazole-6-phenylcyclopropylcarboxylic acid series was identified as GPR120 agonists. nih.gov Structure-activity relationship (SAR) studies were conducted to enhance potency, and a specific (S,S)-cyclopropylcarboxylic acid motif was found to confer selectivity against GPR40. nih.gov Some of these compounds demonstrated good oral exposure. nih.gov

GPR84: While direct studies on this compound derivatives are not specified, research on related heterocyclic structures provides context. Diindolylmethane derivatives have been identified as potent agonists of the immunostimulatory orphan G protein-coupled receptor GPR84. acs.orgacs.orgnih.gov Furthermore, a 1,2,4-triazine (B1199460) derivative with an indazole substituent, specifically 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indazole, was identified as a high-affinity competitive antagonist of human GPR84. nih.govacs.org

GPR40: Phenylpropanoic acid derivatives have been explored as potent and orally bioavailable GPR40 agonists for the potential treatment of type 2 diabetes. nih.gov GPR40 activation by agonists like TAK-875 has been shown to be mediated by Gq/11 and β-arrestin 2. frontiersin.org

5-HT3: Indazole derivatives have been recognized for their antagonist activity at the 5-HT3 receptor. mdpi.com One study described a series of 1-indolinecarboxamides as potent 5-HT3 receptor antagonists, suggesting that the aromaticity of the five-membered ring is not a strict requirement for potency. nih.gov

Alpha-2 Adrenergic Receptor Agonism

The alpha-2 (α2) adrenergic receptor is a G protein-coupled receptor that signals through the Gi heterotrimeric G-protein. nih.gov Derivatives of indazole have been synthesized and tested for their activity at this receptor. One such derivative, 1-[(imidazolidin-2-yl)imino]indazole, also known as marsanidine, was found to be a selective alpha 2-adrenoceptor ligand. researchgate.net Its 7-methyl derivative, 1-[(imidazolidin-2-yl)imino]-7-methylindazole, proved to be a mixed alpha 2-adrenoceptor/imidazoline I1 receptor agonist. researchgate.net

Allosteric Modulation of Receptors (e.g., CB1 Receptor)

Indazole-based compounds are among the most studied synthetic cannabinoid receptor ligands. japsonline.comnih.gov While many act as direct agonists, some derivatives have been investigated as allosteric modulators. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a different mechanism for modulating receptor activity. mdpi.com Indole (B1671886) derivatives were among the first identified allosteric modulators of the CB1 receptor. acs.org While specific studies on this compound derivatives as allosteric modulators are not detailed, the broader class of indazole derivatives has been a source of partial agonists for cannabinoid receptors, which may have distinct pharmacological profiles. bohrium.com

General Enzyme Inhibition Studies

Beyond cholinesterases, indazole derivatives have been shown to inhibit a variety of other enzymes in vitro.

Protein Kinases: Several indazole derivatives have been evaluated as inhibitors of various protein kinases. For instance, entrectinib, a 3-aminoindazole derivative, demonstrated potent inhibition of anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov Other derivatives have shown inhibitory activity against fibroblast growth factor receptor (FGFR), epidermal growth factor receptor (EGFR), and extracellular signal-regulated kinase (ERK). nih.gov

DNA Gyrase: A novel class of indazole derivatives has been discovered as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial agents. nih.gov These compounds exhibited excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Certain 3-substituted 1H-indazoles have been investigated for their ability to inhibit IDO1. nih.gov Compounds 121 and 122 showed the most potent inhibitory activity with IC₅₀ values of 720 and 770 nM, respectively. nih.gov

α-Glucosidase and α-Amylase: A series of N-hydrazinecarbothioamide substituted indazoles were synthesized and found to be dual inhibitors of α-glucosidase and α-amylase, with IC₅₀ values in the low micromolar range. nih.gov

Cyclooxygenase-2 (COX-2): Some indazole derivatives have been shown to inhibit COX-2 in vitro. nih.gov For example, indazole, 5-aminoindazole, and 6-nitroindazole inhibited COX-2 with IC₅₀ values of 23.42, 12.32, and 19.22 μM, respectively. nih.gov

Table 2: General Enzyme Inhibition by Selected Indazole Derivatives

Preclinical Pharmacokinetic and Metabolic Studies (In Vitro ADME)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for characterizing the pharmacokinetic properties of new chemical entities.

Studies on indazole-3-carboxamide synthetic cannabinoid receptor agonists have shown that the indazole core generally leads to faster in vitro clearance in pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps) compared to their indole counterparts. mdpi.com The metabolic instability of these compounds is often linked to the lability of the methyl ester and amide moieties. mdpi.com

Metabolism studies of indazole-3-carboxamides in human liver microsomes have identified several biotransformation pathways. nih.gov These include hydroxylation, dihydrodiol formation, oxidative defluorination, hydrogenation, hydrolysis, dehydrogenation, oxidation to ketones and carboxylates, N-dealkylation, and glucuronidation. nih.gov For instance, in synthetic cannabinoids with a valine methyl ester head group, the most abundant metabolite is often the corresponding carboxylic acid formed through ester hydrolysis. mdpi.com

One study on indazole derivatives designed as selective butyrylcholinesterase inhibitors found that a lead compound could readily permeate an in vitro model of the blood-brain barrier. nih.govmonash.edu

Table 3: Common In Vitro Metabolic Pathways for Indazole-3-Carboxamides

Structure Activity Relationship Sar Studies and Drug Design Principles

Influence of Substituent Positions and Chemical Modifications

Structure-Activity Relationship (SAR) studies on the indazole scaffold have revealed that the type and position of chemical substituents critically influence the biological activity. The indazole nucleus itself is considered a bioisostere of indole (B1671886), making it a key structure for designing inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org

Systematic modifications of the indazole core have established several key principles:

Substitution on the Indazole Ring: In studies of indazole derivatives as anticancer agents, the introduction of a methyl group at the C-3 position of the indazole ring was found to enhance toxicity against colon cancer cells (HCT116). rsc.org SAR studies on inhibitors for enzymes EZH1 and EZH2 demonstrated that two methyl groups at the 4 and 6 positions of a connected pyridone ring were important for inhibitory activity. nih.gov Furthermore, substitutions at the N-1 position of the indazole ring were shown to have a more significant impact on EZH1 potency compared to EZH2 potency. nih.gov

Modifications of the Amino Group: The amino group, particularly at the C-4 or C-6 position, serves as a crucial point for modification. For a series of 6-substituted aminoindazole derivatives, the nature of the substituent on the amino group dramatically altered cytotoxic activity. For instance, attaching a 4-fluorobenzyl group to the amine at position 6 resulted in a compound with potent anti-proliferative activity against HCT116 cells. rsc.org

The Role of the Carboxylate Group: The carboxylate group, as seen in methyl 4-amino-1H-indazole-1-carboxylate, is another key site for chemical elaboration. In the development of synthetic cannabinoid receptor agonists (SCRAs), the linker group connecting the indazole core to a head group is a critical pharmacophoric element. acs.org Studies on 3-substituted 1H-indazoles revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent IDO1 inhibitory activity. nih.gov

These findings highlight that the indazole core provides a versatile scaffold where modifications at the N-1, C-3, C-4, and other positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nbinno.com

Table 1: Effect of N-Substituent on Cytotoxicity of 1,3-dimethyl-1H-indazol-6-amine Derivatives in HCT116 Cells

Key Pharmacophoric Features and Ligand-Target Binding Modes

The biological activity of this compound derivatives is dictated by specific structural elements that interact with their molecular targets. This set of essential features is known as a pharmacophore.

For indazole-based compounds, a generally accepted pharmacophoric model, particularly in the context of receptor agonists and kinase inhibitors, includes several key elements:

A Heterocyclic Core: The 1H-indazole ring system is a foundational pharmacophoric feature. nih.govacs.org It often acts as a scaffold and can form crucial interactions within the target's binding pocket. acs.org Docking models have shown that the 1H-indazole motif can establish effective interactions with the ferrous ion of heme and hydrophobic pockets in enzymes like IDO1, confirming it as a key pharmacophore for inhibitory activity. nih.gov

A Linker Moiety: A linker, such as the amide or carboxylate group, connects the core to other parts of the molecule. acs.org The conformational flexibility of this linker can be critical; restricting its rotation is a known strategy to improve binding affinity and selectivity. acs.org

Hydrogen Bond Donors and Acceptors: The amino group (a hydrogen bond donor) and the nitrogen atoms of the indazole ring (hydrogen bond acceptors) are vital for anchoring the ligand to its target protein. Molecular docking simulations of 5-aminoindazole (B92378) derivatives targeting the SAH/MTAN enzyme revealed that the amino group interacts with residue VAL171, while a sulfonyl group can interact with GLU172 and ILE152 through hydrogen bonding. nih.gov

A Tail/Head Group: These are often terminal parts of the molecule that occupy specific sub-pockets of the binding site, contributing to potency and selectivity. acs.org

In the context of Fibroblast Growth Factor Receptor (FGFR) kinases, an indazole-based pharmacophore was identified as essential for inhibition. nih.gov Docking models showed that these indazole-containing fragments bind to the kinase domain, and modifications based on these models led to compounds with inhibitory activity in the micromolar range and high ligand efficiencies. nih.gov

Structure-Guided Drug Design Approaches

The development of potent and selective drugs from the this compound scaffold heavily relies on structure-guided design principles. These approaches use high-resolution structural information of the ligand-target complex to rationally guide chemical modifications.

Structure-Based Drug Design (SBDD): This is a powerful tool where the three-dimensional structure of a target protein, often determined by X-ray crystallography, is used to design molecules that fit precisely into the binding site. nih.gov For example, SBDD was employed to identify an indazole-based pharmacophore for FGFR kinase inhibition. nih.gov Similarly, a series of 1H-indazole derivatives were developed as epidermal growth factor receptor (EGFR) kinase inhibitors using structure-guided design, leading to compounds with potent activity against mutant forms of the enzyme. nih.gov

Fragment-Based Lead Discovery (FBLD): This technique involves screening small, low-complexity molecules ("fragments") for weak binding to the target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. This approach, combined with virtual screening, led to the discovery of 1H-indazole derivatives that inhibit ubiquitin-specific protease 7 (USP7). nih.gov

Computational Modeling and Docking: In silico docking simulations are frequently used to predict the binding orientation and affinity of designed molecules. nih.gov This allows chemists to prioritize which compounds to synthesize. For instance, docking models were used to rationalize the observed activities of indazole fragments against FGFR1 and to guide further optimization. nih.gov

These rational design strategies accelerate the drug discovery process by moving away from random screening towards the deliberate creation of molecules with improved potency and selectivity. nih.govnih.gov

Strategies for Overcoming Biological Resistance Mechanisms

A major challenge in modern medicine, particularly in oncology and infectious disease, is the development of drug resistance. nih.gov This often occurs when a mutation in the target protein prevents the drug from binding effectively. nih.gov Medicinal chemists have developed specific strategies using indazole-based scaffolds to overcome these resistance mechanisms.

One of the most effective strategies is the design of covalent inhibitors . Unlike traditional inhibitors that bind reversibly, covalent inhibitors form a permanent chemical bond with the target protein, often with a reactive amino acid residue like cysteine near the binding site. This can render the protein non-functional, even if mutations arise that would typically weaken non-covalent binding.

A prominent example involves overcoming resistance to FGFR4 inhibitors in hepatocellular carcinoma (HCC). acs.org Acquired resistance often emerges through "gatekeeper" mutations (e.g., V550L or V550M) in the FGFR4 kinase domain, which block the binding of conventional inhibitors. acs.org To address this, a series of aminoindazole derivatives were specifically designed as irreversible, covalent inhibitors. acs.orgopenaire.eu

These compounds incorporate a reactive group (an electrophile) that can form a covalent bond with a cysteine residue located outside the ATP-binding pocket of FGFR4. The design ensures that the indazole core first anchors the molecule in the correct orientation, allowing the reactive moiety to effectively "reach" and bond with the target cysteine. One such derivative, compound 7v , demonstrated excellent potency against both wild-type FGFR4 and its drug-resistant gatekeeper mutants, showcasing the power of this strategy to create more durable therapeutic agents. acs.org This approach directly counteracts resistance mechanisms that rely on modifying the drug target. nih.gov

Broader Research Applications and Future Directions

Applications in Agricultural Chemistry

The structural motifs present in methyl 4-amino-1H-indazole-1-carboxylate, namely the indazole core and the amino-carboxylate substituents, are of interest in the development of new agrochemicals. The nitrogen-rich heterocyclic system is a key feature in many biologically active molecules.

The indazole core is recognized as a potential fragment in the design of novel herbicidal compounds. Research into related structures has demonstrated the viability of this chemical class for weed management. A study focused on designing new herbicidal molecules synthesized a series of 4-amino-picolinic acids featuring an indazole group, including a compound structurally related to the subject of this article, 4-amino-3,5-dichloro-6-(4-amino-1H-indazol-1-yl)-2-picolinic acid . mdpi.com

The findings from this research were significant, revealing that the synthesized indazole-containing compounds exhibited potent herbicidal effects. mdpi.com Key results are summarized below:

Post-Emergence Efficacy: At an application rate of 250 grams per hectare, a majority of the tested indazole derivatives showed 100% post-emergence herbicidal activity against broadleaf weeds like Amaranthus retroflexus (Red-root pigweed) and Chenopodium album (Common lambsquarters). mdpi.com

Root Growth Inhibition: The compounds demonstrated strong inhibitory effects on the root growth of various weeds. Notably, at a concentration of 10 µM, one of the derivative compounds showed significantly greater root inhibition in Brassica napus (Rapeseed) and Abutilon theophrasti (Velvetleaf) than the commercial herbicide Picloram. mdpi.com

Mechanism of Action: The study suggested that these 6-indazolyl-2-picolinic acids might employ a different mode of action than other herbicides in the same class, potentially by promoting ethylene (B1197577) and abscisic acid (ABA) production, which leads to rapid plant death. mdpi.com

These findings underscore the potential of the 4-amino-indazole scaffold as a foundational structure for developing new and effective herbicides.

Currently, there is limited publicly available research specifically investigating the role of this compound or its direct derivatives in conferring pest resistance in plants. The primary focus within agricultural chemistry for this class of compounds has been on their herbicidal properties.

Potential in Material Science and Advanced Materials

Indazole derivatives have emerged as highly effective corrosion inhibitors, a critical application in material science for protecting metals from environmental degradation. researchgate.netresearchgate.net The efficacy of these organic molecules stems from their ability to adsorb onto a metal's surface, forming a protective barrier that isolates it from corrosive media. kfupm.edu.sa This adsorption is facilitated by the presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings, which are characteristic features of the indazole structure. researchgate.netkfupm.edu.sa

Research has specifically highlighted the potential of indazole carboxylates and amino-indazoles in this field:

Inhibition for Copper: A study investigating corrosion inhibitors for copper in an acidic (H₂SO₄) environment tested methyl 1H-indazole-5-carboxylate , a positional isomer of the subject compound. The research confirmed that it formed a protective film on the copper surface, exhibiting excellent inhibition performance through a combination of chemical and physical adsorption. researchgate.netnih.gov

Inhibition for Steel: In another study, 5-aminoindazole (B92378) was proven to be an efficient corrosion inhibitor for carbon steel in hydrochloric acid. mdpi.com The research concluded that the presence of the amino group (–NH₂), a strong electron-donating group, enhanced the compound's adsorption onto the steel surface and, consequently, its protective capabilities. mdpi.com

Given that this compound possesses both the indazole-carboxylate structure and an electron-donating amino group, it holds strong theoretical potential as a highly effective corrosion inhibitor for various metals and alloys.

Role as Chemical Building Blocks in Organic Synthesis

This compound is a valuable heterocyclic intermediate, or "building block," for the construction of more complex molecules, particularly in the field of pharmaceutical development. researchgate.net Its structure contains multiple reactive sites—the amino group and the methyl carboxylate ester—that can be selectively modified, allowing chemists to incorporate the indazole core into larger, more elaborate molecular architectures.

The utility of amino-indazole carboxylates as synthetic intermediates is well-documented:

The amino group can be used as a handle for forming new bonds, such as amides or ureas. For instance, the related compound methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate was used as a key building block to synthesize a series of N-phenylindazolyl diarylureas, which were subsequently evaluated as potential anti-cancer agents. researchgate.net

The indazole nitrogen can be protected to allow for selective reactions at other parts of the molecule. In one synthetic route, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was generated by protecting the ring nitrogen with a Boc group. nih.gov This strategy enables chemists to use the protected indazole as a scaffold for generating libraries of diverse compounds for drug discovery. nih.gov

The carboxylate group provides another site for modification, often serving as a precursor for amides or other functional groups crucial for biological activity.

The strategic functionalization of the indazole core through intermediates like this compound is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel therapeutic candidates. researchgate.net

Future Research Directions in Indazole Chemistry

The field of indazole chemistry continues to expand, with future research poised to build upon its established successes in medicine and explore its emerging roles in other scientific domains.

Medicinal Chemistry: The most prominent future direction remains the development of novel therapeutics. Indazole derivatives are at the forefront of research into protein kinase inhibitors for targeted cancer therapy, with many compounds in clinical trials. rsc.orgnih.gov Future work will likely focus on designing next-generation inhibitors with greater selectivity and potency, as well as exploring their application for neurodegenerative diseases and inflammatory disorders. nih.govacs.org

Agricultural Chemistry: Based on promising initial findings, further investigation into indazole-based herbicides is a logical next step. mdpi.com Research could focus on optimizing the indazole scaffold to create herbicides with novel modes of action, broader weed spectrums, and improved crop safety profiles. Exploring their potential as fungicides or insecticides, leveraging the broad biological activity of the indazole core, also presents a viable research avenue.

Material Science: The demonstrated efficacy of indazoles as corrosion inhibitors opens the door for new applications in advanced materials. researchgate.netmdpi.com Future research could involve incorporating indazole moieties into polymer coatings or developing "smart" materials that release the inhibitor in response to corrosive conditions. Their inherent electronic properties also suggest potential for investigation in the field of organic electronics and optoelectronics. researchgate.net

Synthetic Methodology: As the demand for complex indazole derivatives grows, so does the need for more efficient and sustainable synthetic methods. Future research in organic chemistry will continue to target the development of novel catalytic systems and one-pot reactions to construct and functionalize the indazole ring system, making these valuable building blocks more accessible. researchgate.netnih.gov

Q & A

Basic: What synthetic routes are recommended for methyl 4-amino-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can be adapted from analogous indazole derivatives. For example, cyclocondensation reactions involving acetoacetate derivatives and hydrazines are common (e.g., ethyl acetoacetate with phenylhydrazine for pyrazole carboxylates) . Optimization often involves:

- Reagent stoichiometry : A 1.1:1 molar ratio of formyl precursors to aminothiazolones improves yield .

- Catalysis : Acetic acid reflux (3–5 hours) enhances cyclization efficiency .

- Temperature control : Maintaining reflux conditions (typically 80–120°C) ensures complete reaction without decomposition.

- Post-synthesis purification : Column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) isolates the product .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., methyl and carboxylate groups at N1 and C4) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% threshold for research-grade material) using C18 columns and UV detection at 254 nm .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N–H stretching at ~3400 cm, C=O at ~1700 cm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., 190.20 g/mol for methyl 4-methyl-1H-indazole-3-carboxylate analogs) .

Advanced: How can computational methods predict reactivity, and how do they compare with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the carboxylate group’s electron-withdrawing effect lowers reactivity at C3 .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., polar aprotic solvents stabilize zwitterionic forms) .

- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and IR bands with experimental data to refine models . Discrepancies may arise from solvent effects or crystal packing unaccounted in simulations.

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions (e.g., variable antimicrobial efficacy) may stem from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .

- Structural analogs : Subtle substituent changes (e.g., methyl vs. phenyl groups) alter bioactivity; compare methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate’s anti-inflammatory data with indazole analogs.

- Statistical rigor : Use ANOVA or Tukey’s HSD test to assess significance across replicates .

Basic: What factors influence the compound’s stability during storage?

Methodological Answer:

- Temperature : Store at 2–8°C in sealed containers to prevent hydrolysis of the methyl ester group .

- Light exposure : Amber vials mitigate photodegradation (critical for amino-indazole derivatives) .

- Moisture control : Desiccants (e.g., silica gel) preserve crystallinity; monitor via Karl Fischer titration .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:

- Abiotic degradation : Assess hydrolysis rates at varying pH (e.g., 4–10) and UV exposure (simulated sunlight) .

- Biotic transformation : Use soil microcosms to quantify microbial degradation (e.g., LC-MS/MS tracking) .

- Adsorption studies : Measure partition coefficients () on silica or organic-rich surfaces to model indoor/outdoor persistence .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Directing groups : The 4-amino group directs electrophilic substitution to C5/C7 positions. Use protecting groups (e.g., Fmoc) to block undesired sites .

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes halogenated indazoles .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., C5 bromination) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., methyl chloride) .

- Waste disposal : Segregate hazardous waste (e.g., heavy metal catalysts) and consult institutional EH&S guidelines .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

Methodological Answer:

- Tandem MS/MS : Fragment ions identify structural anomalies (e.g., dimerization or oxidation products) .

- Isotopic labeling : -labeled reagents trace nitrogen migration in cyclization steps .

- Kinetic profiling : Monitor intermediates via in situ FTIR or Raman spectroscopy to detect off-pathway species .

Advanced: What interdisciplinary approaches enhance applications in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Combine synthetic chemistry with molecular docking (e.g., AutoDock Vina) to target enzyme active sites .

- Metabolic stability assays : Use liver microsomes (e.g., human CYP450 isoforms) to assess pharmacokinetics .

- Toxicogenomics : RNA-seq profiles cellular responses (e.g., oxidative stress markers) in treated models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.